molecular formula C7H4BrIN2S B8748682 7-Bromo-5-iodobenzothiazol-2-amine

7-Bromo-5-iodobenzothiazol-2-amine

Cat. No. B8748682
M. Wt: 355.00 g/mol
InChI Key: KRZIIMHWARNZMO-UHFFFAOYSA-N
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Description

7-Bromo-5-iodobenzothiazol-2-amine is a useful research compound. Its molecular formula is C7H4BrIN2S and its molecular weight is 355.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Bromo-5-iodobenzothiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-5-iodobenzothiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Bromo-5-iodobenzothiazol-2-amine

Molecular Formula

C7H4BrIN2S

Molecular Weight

355.00 g/mol

IUPAC Name

7-bromo-5-iodo-1,3-benzothiazol-2-amine

InChI

InChI=1S/C7H4BrIN2S/c8-4-1-3(9)2-5-6(4)12-7(10)11-5/h1-2H,(H2,10,11)

InChI Key

KRZIIMHWARNZMO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N=C(S2)N)Br)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To THF (6 L) at −78° C. under N2 atmosphere was added BF3-etherate (50% assay, 708 mL, 2.81 mol) followed by slow addition of a solution of 7-bromobenzothiazole-2,5-diamine (275 g, 1.02 mol) in THF (500 mL) over 20 min. Tert-butyl nitrite (548 L, 4.61 mol) was then added to the solution at −78° C. The reaction mixture was stirred at the same temperature for 40 min then warmed to −5-0° C. Et2O was added (at −5-0° C.) and stirring continued at the same temperature for 20 min. The precipitated solid was filtered then taken in acetone at 0° C. followed by sequential addition of potassium iodide (510 g, 3.07 mol) and iodine (519 g, 2.04 mol) and stirred at 0° C. for 30 min. After the completion of reaction the mixture was quenched with a saturated solution of sodium metabisulfite then extracted with EtOAc (3×5 L). The combined organics were dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure at 45° C. The residue thus obtained was purified over basic alumina (30-35% EtOAc-hexane) to obtain the desired product (235 g, 65%) as a light brown solid. 1H NMR (DMSO-d6): δ 7.50 (d, J=1.20 Hz, 1H), 7.63 (d, J=1.20 Hz, 1H) and 7.91 (br s, 2H). LCMS: 354.90 [M+H]+.
Name
7-bromobenzothiazole-2,5-diamine
Quantity
275 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
548 L
Type
reactant
Reaction Step Two
Quantity
510 g
Type
reactant
Reaction Step Three
Quantity
519 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
6 L
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
65%

Synthesis routes and methods II

Procedure details

To THF (6 L) at −78° C. under N2 was added BF3-etherate (50% assay, 708 mL, 2.81 mol) followed by a slow addition of a solution of iv (275 g, 1.02 mol) in THF (500 mL) over 20 min. Tert-butyl nitrite (548 L, 4.61 mol) was then added to the solution at −78° C. and the mixture was stirred at the same temperature for 40 min and then warmed to −5-0° C. Et2O was added (at −5-0° C.) and the mixture stirred for 20 min. The solid was filtered and taken in acetone at 0° C. followed by sequential addition of KI (510 g, 3.07 mol) and iodine (519 g, 2.04 mol) and the mixture stirred at 0° C. for 30 min. The reaction was quenched with saturated solution of sodium metabisulfite and extracted with EtOAc (3×5 L). The combined organics were dried (Na2SO4), filtered and concentrated in vacuo at 45° C. The residue was purified over basic alumina (30-35% EtOAc-hexane) to obtain v (235 g, 65%). 1H NMR (DMSO-d6, 400 MHz): δ 7.50 (d, J=1.20 Hz, 1H), 7.63 (d, J=1.20 Hz, 1H) and 7.91 (br s, 2H). MS: 354.90 [M+H]+.
Name
iv
Quantity
275 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
548 L
Type
reactant
Reaction Step Two
Quantity
519 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
6 L
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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